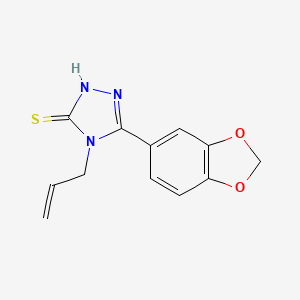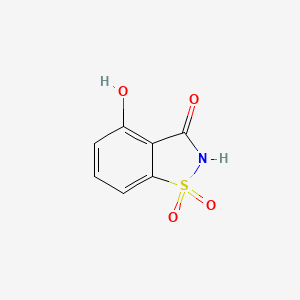![molecular formula C10H6F3N3O2 B1332687 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 351324-52-2](/img/structure/B1332687.png)
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole
Vue d'ensemble
Description
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Density Analysis
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole's electron density was studied using X-ray diffraction, revealing insights into its bonding and intermolecular interactions. This compound demonstrates weak intermolecular hydrogen bonds and an electron-withdrawing effect from the nitro group, influencing its hydrophobic properties (Kubicki et al., 2002).
Potential in Treating Human African Trypanosomiasis
A series of 1-aryl-4-nitro-1H-imidazoles, including this compound, were synthesized and found effective in treating African trypanosomiasis (sleeping sickness) in mouse models. Their structure-activity relationship indicates a significant potential for treating this parasitic disease (Trunz et al., 2011).
Inhibition of Aldehyde Dehydrogenase
2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (a related compound) shows strong inhibition of aldehyde dehydrogenase, an enzyme crucial in alcohol metabolism. This insight can be crucial for understanding similar behaviors in related compounds, including this compound (Klink et al., 1985).
Structural Analysis
The structural aspects of this compound and similar derivatives have been extensively studied. This includes analysis of their planarity, intermolecular interactions, and hydrogen bonding patterns, contributing to the understanding of their physicochemical properties (Wagner & Kubicki, 2007).
Synthesis and Applications in Energetic Materials
Imidazole derivatives, including this compound, have been synthesized for potential applications in nitrogen-rich gas generators. The physical and chemical properties of these compounds, such as their energy contribution, have been analyzed for their applicability in energetic materials (Srinivas et al., 2014).
Antimicrobial Properties
Research has been conducted on the antimicrobial properties of imidazole derivatives, potentially extending to this compound. These studies include the synthesis and testing of various derivatives for their effectiveness against a range of microbial organisms (Narwal et al., 2012).
Colorimetric Sensing for Fluoride Anion
Some imidazole derivatives have been designed for colorimetric detection of fluoride ions, with potential applications for this compound in sensing technologies. These compounds can selectively respond to specific anions, demonstrating their utility in analytical chemistry (Goswami & Chakrabarty, 2011).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally well-absorbed and widely distributed due to their lipophilic nature .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Propriétés
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTHJMQPHRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)



![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)





![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

